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Compound of Interest

Compound Name:
N-(4-acetamidophenyl)-2-

ethoxyacetamide

CAS No.: 600140-39-4

Cat. No.: B310399 Get Quote

Executive Summary & Strategic Context
N-(4-acetamidophenyl)-2-ethoxyacetamide is a bis-amide derivative structurally related to p-

phenylenediamine and Paracetamol. Unlike Paracetamol (an amide-phenol) or Phenacetin (an

ether-amide), this compound features two distinct amide linkages, making its impurity profile

unique and chromatographically challenging.

This guide provides a self-validating workflow for characterizing this compound and its process-

related impurities. It compares high-performance liquid chromatography (HPLC) with Ultra-

Performance Liquid Chromatography (UPLC) to assist laboratories in selecting the optimal

platform based on sensitivity and throughput requirements.

Chemical Identity[1][2][3][4][5][6][7][8]
IUPAC Name: N-[4-(acetylamino)phenyl]-2-ethoxyacetamide[1]

CAS Number: 600140-39-4[1]

Molecular Formula: C₁₂H₁₆N₂O₃[2]

Molecular Weight: 236.27 g/mol [1][2]
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Structural Core:p-Phenylenediamine backbone with N-acetyl and N-(2-ethoxyacetyl)

substitutions.

Comparative Analysis: Analytical Methodologies
When characterizing N-(4-acetamidophenyl)-2-ethoxyacetamide, the choice between HPLC

and UPLC depends on the specific impurity thresholds required (e.g., ICH Q3A/B limits).

Table 1: Performance Comparison (HPLC vs. UPLC vs.
LC-MS)

Feature
HPLC-UV

(Standard)

UPLC-PDA

(Advanced)

LC-MS/MS (Trace

Analysis)

Primary Application
Routine QC, Assay

(>98% purity)

Impurity Profiling

(<0.1% detection)

Genotoxic Impurity ID,

Structure Elucidation

Column Particle Size 3.5 – 5.0 µm 1.7 – 1.9 µm 1.7 – 3.0 µm

Run Time 15 – 25 mins 3 – 6 mins 5 – 10 mins

LOD (Limit of

Detection)
~0.05% (w/w) ~0.01% (w/w) < 0.001% (ppm levels)

Solvent Consumption High (15-30 mL/run) Low (< 3 mL/run) Low (< 5 mL/run)

Resolution (Rs)
Moderate (Rs > 1.5

for main peaks)

High (Rs > 2.0 for

critical pairs)

High (Mass-based

selectivity)

Cost per Analysis Low Moderate High

Expert Insight: For routine batch release of N-(4-acetamidophenyl)-2-ethoxyacetamide
reagent, HPLC-UV is sufficient. However, if this compound is being screened as a potential

genotoxic impurity in a Paracetamol drug substance, LC-MS/MS is mandatory due to the high

sensitivity required to meet ppm-level thresholds.

Structural Characterization Protocols
To establish the identity of the material before impurity profiling, the following multi-modal

characterization is required.
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A. Nuclear Magnetic Resonance (NMR)
Spectroscopy[11][12]

Solvent: DMSO-d₆

Rationale: DMSO is required to solubilize the bis-amide structure and prevent exchange of

amide protons, allowing for accurate integration.

Expected Chemical Shifts (δ ppm):

Amide Protons: Two distinct broad singlets at 9.80 ppm and 9.65 ppm (NH-Ac and NH-CO-

CH₂OEt).

Aromatic Protons: A characteristic AA'BB' system centered at 7.50 ppm (4H), indicating the

para-substituted benzene ring.

Ethoxy Methylene (-O-CH₂-): Singlet at 4.00 ppm (2H). Note: This is a singlet because it is

isolated between the carbonyl and oxygen, but may appear as a singlet or closely spaced

multiplet depending on resolution. Correction: The group is 2-ethoxyacetyl (-CO-CH₂-O-CH₂-

CH₃).

-CO-CH₂-O-: Singlet at ~3.95 ppm (2H).

-O-CH₂-CH₃: Quartet at ~3.55 ppm (2H).

-CH₃: Triplet at ~1.18 ppm (3H).

Acetyl Methyl (-CO-CH₃): Singlet at 2.05 ppm (3H).

B. Mass Spectrometry (ESI+)
Ionization: Electrospray Positive Mode (ESI+)

Parent Ion [M+H]⁺: m/z 237.28

Key Fragment: Loss of ethoxy group or cleavage of the amide bond (m/z ~135 for the N-

acetyl-p-phenylenediamine fragment).
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Impurity Profiling & Synthesis Logic
Understanding the synthesis pathway is critical for predicting and identifying impurities. The

compound is typically synthesized by reacting 4-Aminoacetanilide with 2-Ethoxyacetyl Chloride.

Diagram 1: Synthesis and Impurity Pathways
This diagram illustrates the formation of the product and the origin of the three critical

impurities: Unreacted Starting Material (Impurity A), Bis-acylated Byproduct (Impurity B), and

Hydrolysis Degradant (Impurity C).
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Ethoxyacetic Acid

(Hydrolysis)

 Moisture
Hydrolysis

Click to download full resolution via product page

Caption: Synthesis pathway showing the target product formation (Green) and the origin of key

process impurities (Red/Yellow).

Validated Experimental Protocol (HPLC)
This protocol is designed for the quantitative determination of N-(4-acetamidophenyl)-2-
ethoxyacetamide and its related impurities (Impurity A and B).
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Chromatographic Conditions
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

Column: C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5

µm).

Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.[3]

Detection: 245 nm (Max absorption for the acetanilide core).

Temperature: 30°C.

Injection Volume: 10 µL.

Gradient Program
Time (min) Mobile Phase A (%) Mobile Phase B (%) Event

0.0 95 5 Equilibration

5.0 95 5
Isocratic Hold (Elute

polar acids)

20.0 40 60 Linear Gradient

25.0 40 60 Wash

25.1 95 5 Re-equilibration

30.0 95 5 End

Procedure
Standard Preparation: Dissolve 25 mg of N-(4-acetamidophenyl)-2-ethoxyacetamide
Reference Standard in 50 mL of Methanol (Stock A). Dilute 5 mL of Stock A to 50 mL with

Mobile Phase A:B (90:10).
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Sample Preparation: Accurately weigh 25 mg of the sample substance. Dissolve in Methanol

and dilute to the same concentration as the standard.

System Suitability:

Tailing Factor (T): NMT 1.5.

Theoretical Plates (N): NLT 5000.

% RSD (5 replicates): NMT 2.0%.

Self-Validating Check:

Impurity A (4-Aminoacetanilide) is more polar and will elute before the main peak (approx.

RRT 0.4 - 0.6).

The Target Compound will elute in the middle of the gradient (approx. 12-15 min).

Impurity B (Bis-ethoxyacetyl) is more lipophilic and will elute after the main peak (approx.

RRT 1.2 - 1.4).

If Impurity A elutes after the main peak, check the mobile phase pH; higher pH increases

retention of amines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b310399?utm_src=pdf-custom-synthesis
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=76043
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=76043
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=76043
https://www.myskinrecipes.com/shop/th/acetanilide-derivatives/172332-n-4-acetamidophenyl-2-ethoxyacetamide.html
https://pdf.benchchem.com/8135/A_Comparative_Guide_to_Validated_Analytical_Methods_for_the_Quantification_of_2_4_Iodophenyl_N_methylacetamide.pdf
https://www.researchgate.net/publication/270289651_Spectrophotometric_Determination_of_4-Acetamidophenyl_N_'-Sulphanilamide_Acetate_in_Biological_Fluids
https://www.benchchem.com/product/b310399#characterization-of-n-4-acetamidophenyl-2-ethoxyacetamide-impurities
https://www.benchchem.com/product/b310399#characterization-of-n-4-acetamidophenyl-2-ethoxyacetamide-impurities
https://www.benchchem.com/product/b310399#characterization-of-n-4-acetamidophenyl-2-ethoxyacetamide-impurities
https://www.benchchem.com/product/b310399#characterization-of-n-4-acetamidophenyl-2-ethoxyacetamide-impurities
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b310399?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b310399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b310399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

